molecular formula C19H11F5N2O2 B3160435 N-(2,4-difluorophenyl)-2-[3-(trifluoromethyl)phenoxy]isonicotinamide CAS No. 866043-17-6

N-(2,4-difluorophenyl)-2-[3-(trifluoromethyl)phenoxy]isonicotinamide

Cat. No.: B3160435
CAS No.: 866043-17-6
M. Wt: 394.3 g/mol
InChI Key: BBJLJRSTBLVCLC-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)-2-[3-(trifluoromethyl)phenoxy]isonicotinamide: is a synthetic organic compound characterized by the presence of difluorophenyl, trifluoromethylphenoxy, and isonicotinamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4-difluorophenyl)-2-[3-(trifluoromethyl)phenoxy]isonicotinamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the reaction of 2,4-difluoroaniline with 3-(trifluoromethyl)phenol to form the corresponding phenoxy derivative. This intermediate is then reacted with isonicotinoyl chloride under appropriate conditions to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: N-(2,4-difluorophenyl)-2-[3-(trifluoromethyl)phenoxy]isonicotinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups, potentially leading to different pharmacological properties.

    Substitution: The compound can participate in substitution reactions, where one or more atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

Chemistry: In chemistry, N-(2,4-difluorophenyl)-2-[3-(trifluoromethyl)phenoxy]isonicotinamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology: In biological research, this compound may be used to study the effects of fluorinated aromatic compounds on biological systems. Its interactions with enzymes and receptors can provide insights into the mechanisms of action of similar compounds.

Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its structure suggests it may have applications as an anti-inflammatory, anticancer, or antimicrobial agent.

Industry: In the industrial sector, this compound can be used in the development of advanced materials with specific properties, such as increased stability or enhanced reactivity.

Mechanism of Action

The mechanism of action of N-(2,4-difluorophenyl)-2-[3-(trifluoromethyl)phenoxy]isonicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

  • 4-(Trifluoromethyl)benzoic acid
  • 2-(Trifluoromethyl)benzoic acid
  • 3,5-Bis(trifluoromethyl)benzoic acid

Uniqueness: N-(2,4-difluorophenyl)-2-[3-(trifluoromethyl)phenoxy]isonicotinamide is unique due to its combination of difluorophenyl and trifluoromethylphenoxy groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

N-(2,4-difluorophenyl)-2-[3-(trifluoromethyl)phenoxy]pyridine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11F5N2O2/c20-13-4-5-16(15(21)10-13)26-18(27)11-6-7-25-17(8-11)28-14-3-1-2-12(9-14)19(22,23)24/h1-10H,(H,26,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBJLJRSTBLVCLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=NC=CC(=C2)C(=O)NC3=C(C=C(C=C3)F)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11F5N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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